molecular formula C13H10N2 B3824632 benzo[f]quinolin-7-amine

benzo[f]quinolin-7-amine

Cat. No.: B3824632
M. Wt: 194.23 g/mol
InChI Key: KQUCUUMTUKZYAI-UHFFFAOYSA-N
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Description

Benzo[f]quinolin-7-amine is a nitrogen-based heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its broad range of applications in medicinal and industrial chemistry. The structure of this compound consists of a benzene ring fused with a quinoline ring, with an amine group attached at the 7th position. This compound exhibits chemical reactivity similar to other quinoline derivatives, undergoing various nucleophilic and electrophilic substitution reactions .

Chemical Reactions Analysis

Benzo[f]quinolin-7-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.

Mechanism of Action

The mechanism of action of benzo[f]quinolin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes such as ATP synthase and topoisomerase II, leading to disruption of cellular processes . The compound’s ability to form complexes with these enzymes can result in antimicrobial and anticancer effects.

Comparison with Similar Compounds

Benzo[f]quinolin-7-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the amine group, which can significantly influence its reactivity and biological activity.

Properties

IUPAC Name

benzo[f]quinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-12-5-1-3-9-10(12)6-7-13-11(9)4-2-8-15-13/h1-8H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUCUUMTUKZYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C=CC=N3)C(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50903754
Record name NoName_4493
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50903754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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